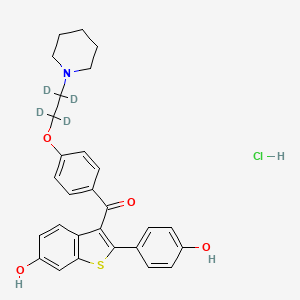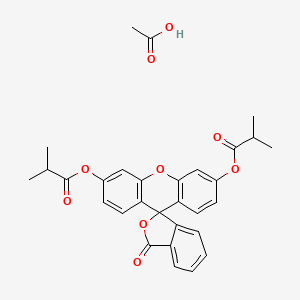
S-Methyl-L-cysteine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Methyl-L-cysteine-d3 is a labelled form of S-Methyl-L-cysteine . S-Methyl-L-cysteine is a bioactive substance derived from garlic . It may alleviate diabetic-related vascular diseases by protecting oxidized and glycated LDL or plasma from further oxidative and glycative deterioration .
Synthesis Analysis
S-Methyl-L-cysteine is not genetically coded, but it arises by post-translational methylation of cysteine . One pathway involves methyl transfer from alkylated DNA by zinc-cysteinate-containing repair enzymes . Another synthesis method involves the reaction of serine with methyl mercaptan, employing the thiomethyl moiety of methionine, followed by sulphur oxygenation .
Molecular Structure Analysis
The molecular formula of S-Methyl-L-cysteine-d3 is C4H6D3NO2S . The molecular weight is 138.2 . The structure of S-Methyl-L-cysteine-d3 involves a combination of intra-residue N–H···O=C backbone interaction (C5) and an inter-residue N–H···S interaction implicating the side-chain sulfur atom (C6γ) .
Physical And Chemical Properties Analysis
S-Methyl-L-cysteine-d3 is a solid substance . It is soluble in methanol and water . The molecular weight is 138.2 .
科学的研究の応用
DNA Methylation and Gene Regulation : S-Methyl-L-cysteine-d3 plays a role in DNA methylation, a critical process for gene regulation and development. A study by Ooi et al. (2007) explored the interaction between DNMT3L, a regulatory factor, and histone H3, finding that modifications in histone methylation can influence DNA methylation patterns (Ooi et al., 2007).
Cancer Imaging and PET Tracers : In cancer diagnosis, S-Methyl-L-cysteine-d3 derivatives have been investigated as positron emission tomography (PET) tracers. For instance, Huang et al. (2014) synthesized and evaluated S-11C-methyl-d-cysteine for tumor imaging, demonstrating its potential in distinguishing tumors from inflammation (Huang et al., 2014).
Histone Modification and Enzymatic Specificity : Zhang et al. (2003) investigated the structural basis for product specificity of histone lysine methyltransferases, highlighting the importance of cysteine in these enzymatic processes (Zhang et al., 2003).
Methylation Indicators in Pharmacology : Farmer et al. (1986) studied the formation of S-methylcysteine in hemoglobin as an indicator of in vivo methylation by drugs, suggesting its utility in monitoring drug metabolism and toxicity (Farmer et al., 1986).
Corrosion Inhibition : Amin et al. (2010) explored the use of S-methyl cysteine as a corrosion inhibitor, demonstrating its potential application in materials science (Amin et al., 2010).
Arsenic Methylation and Detoxification : Marapakala et al. (2012) studied As(III) S-adenosylmethionine methyltransferase, emphasizing the role of cysteine residues in arsenic methylation, an essential process for detoxification (Marapakala et al., 2012).
Nutritional Implications : Yin et al. (2016) discussed the role of L-cysteine in nutrition and its implications for health, indicating the broad relevance of cysteine-related compounds in dietary studies (Yin et al., 2016).
Oxidative Stress and Insulin Resistance : Thomas et al. (2015) investigated the effects of S-methyl cysteine on oxidative stress and insulin resistance, providing insights into its potential therapeutic applications (Thomas et al., 2015).
作用機序
S-Methyl-L-cysteine-d3 may alleviate diabetic-related vascular diseases via protecting oxidized and glycated LDL or plasma from further oxidative and glycative deterioration . Potential mechanisms include increased bile acid and sterol excretion, altered glucose- and cholesterol-related enzymes, and improved hepatic and pancreatic β-cell function .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R)-2-amino-3-(trideuteriomethylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIDJDIHTAOVLG-SRQSVDBESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1331907-56-2 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1331907-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

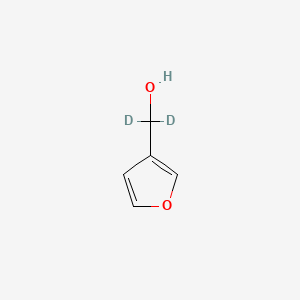
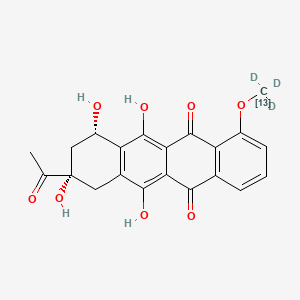
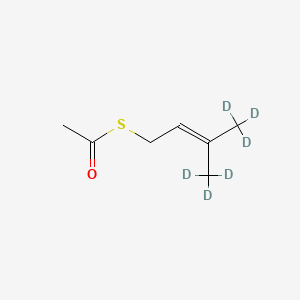

![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B562252.png)


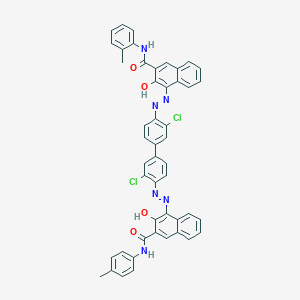
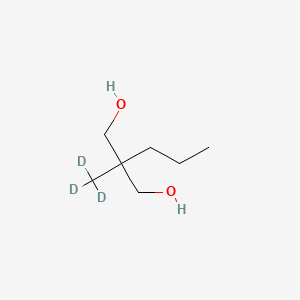
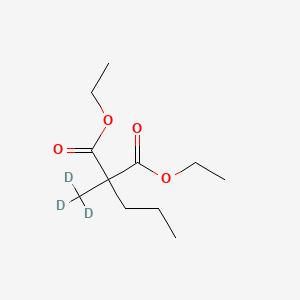

![[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide](/img/structure/B562265.png)
